Brinzolamide Methanesulfonyl Amide
CAS No.:
Cat. No.: VC0203301
Molecular Formula: C₁₃H₂₃N₃O₇S₄
Molecular Weight: 461.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₃H₂₃N₃O₇S₄ |
|---|---|
| Molecular Weight | 461.6 |
Introduction
Chemical Properties and Structure
Chemical Identity
Brinzolamide Methanesulfonyl Amide is formally known by its IUPAC name (R)-4-(N-Ethylmethan-6-ylsulfonamido)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-Dioxide . This compound does not currently have an assigned CAS registry number, which is often denoted as "NA" in chemical databases and reference materials .
Structural Characteristics
The molecular structure of Brinzolamide Methanesulfonyl Amide incorporates several key functional groups including sulfonamide moieties, a thieno[3,2-e] thiazine ring system, and a methoxypropyl side chain. Its structural relationship to Brinzolamide is evident through shared core elements, particularly the thieno[3,2-e] thiazine scaffold which is critical to the carbonic anhydrase inhibition mechanism of the parent drug.
Physical and Chemical Properties
The physical and chemical properties of Brinzolamide Methanesulfonyl Amide are summarized in Table 1, which compiles data from authoritative sources.
Table 1: Physical and Chemical Properties of Brinzolamide Methanesulfonyl Amide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H23N3O7S4 | |
| Molecular Weight | 461.6 g/mol | |
| Physical State | Solid (presumed) | - |
| CAS Number | Not Available | |
| Catalogue Numbers | VE007436, SA47202 |
The compound contains multiple sulfur atoms and oxygen-containing functional groups, contributing to its relatively high molecular weight and specific physicochemical properties that differentiate it from the parent drug Brinzolamide.
Relationship to Parent Drug Brinzolamide
Brinzolamide Overview
To understand the significance of Brinzolamide Methanesulfonyl Amide, it is essential to consider the properties and applications of its parent compound. Brinzolamide is a carbonic anhydrase inhibitor approved for reducing elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It functions as a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II) .
Structural Relationship
Brinzolamide Methanesulfonyl Amide shares core structural elements with Brinzolamide but differs in specific functional groups. The methanesulfonyl amide modification represents a structural variant that may arise during synthesis, storage, or as a degradation product. This structural relationship is significant for analytical detection and impurity profiling methodologies.
Pharmacological Implications
Analytical Methods for Detection and Quantification
Spectroscopic Methods
Spectroscopic techniques that may be applicable for characterization and identification of Brinzolamide Methanesulfonyl Amide include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
These methods would provide structural confirmation and complementary data to chromatographic analyses. For sulfonamide compounds generally, NMR spectroscopy typically reveals characteristic signals, with the -SO2NH proton resonating as a singlet in the downfield region (approximately δ 10.8-11.5 ppm) .
Applications in Drug Development and Manufacturing
Quality Assurance Processes
Brinzolamide Methanesulfonyl Amide plays a critical role in quality assurance processes for Brinzolamide production. As a reference standard, it enables manufacturers to:
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Establish specification limits for impurities
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Validate analytical methods
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Perform batch-to-batch consistency evaluations
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Conduct stability studies
These applications collectively contribute to ensuring that commercial Brinzolamide products meet required quality standards throughout their lifecycle.
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